molecular formula C7H10N4O B1531721 5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole CAS No. 1803589-60-7

5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole

Cat. No.: B1531721
CAS No.: 1803589-60-7
M. Wt: 166.18 g/mol
InChI Key: VBVVANRGFWEIAB-UHFFFAOYSA-N
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Description

5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole is an organic compound that belongs to the class of azide-modified nucleosides. These compounds are known for their versatility in bioorthogonal labeling and functionalization, making them valuable tools in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is often referred to as a “click” reaction . This method is highly efficient and provides excellent yields.

Industrial Production Methods

In industrial settings, the production of azide-modified nucleosides, including 5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole, involves large-scale synthesis using automated systems. These systems ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole involves its ability to participate in click chemistry reactions. The azido group reacts with alkynes in the presence of a copper catalyst to form stable triazole rings. This reaction is highly specific and efficient, making it ideal for labeling and functionalization applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole is unique due to its specific structure, which allows for efficient and selective reactions in click chemistry. Its versatility in various scientific applications, from chemistry to medicine, sets it apart from other azide-modified nucleosides .

Properties

IUPAC Name

5-(azidomethyl)-2-ethyl-4-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c1-3-7-10-5(2)6(12-7)4-9-11-8/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVVANRGFWEIAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(O1)CN=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole
Reactant of Route 2
5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole
Reactant of Route 3
5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole
Reactant of Route 4
5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole
Reactant of Route 5
5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole
Reactant of Route 6
5-(Azidomethyl)-2-ethyl-4-methyl-1,3-oxazole

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